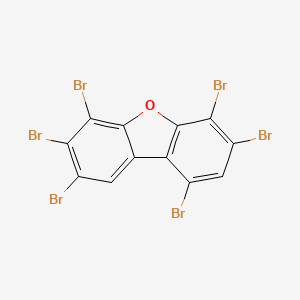
1,3,4,6,7,8-Hexabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,7,8-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran structure. This compound has the molecular formula C₁₂H₂Br₆O and a molecular weight of 641.568 g/mol . It is part of the polybrominated dibenzofurans family, which are known for their environmental persistence and potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6,7,8-Hexabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using dibenzofuran as the starting material. The reaction conditions would be optimized to achieve high yields and purity of the desired hexabromo derivative.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,8-Hexabromo-dibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms, leading to the formation of less brominated derivatives.
Oxidation Reactions: The dibenzofuran ring can be oxidized to form various oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted dibenzofurans.
Reduction: Formation of less brominated dibenzofurans.
Oxidation: Formation of dibenzofuran-quinones and other oxygenated derivatives.
Scientific Research Applications
1,3,4,6,7,8-Hexabromo-dibenzofuran has several applications in scientific research, including:
Environmental Studies: Used as a model compound to study the behavior and fate of brominated dibenzofurans in the environment.
Toxicology: Investigated for its potential toxic effects on living organisms, including its role as an endocrine disruptor.
Analytical Chemistry: Used as a standard or reference material in the analysis of brominated compounds.
Material Science: Explored for its potential use in the development of flame retardants and other brominated materials.
Mechanism of Action
1,3,4,6,7,8-Hexabromo-dibenzofuran exerts its effects through interactions with various molecular targets and pathways. It can act as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These interactions mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6,7,8-Hexabromodibenzofuran: Another hexabrominated derivative of dibenzofuran with bromine atoms at different positions.
Polybrominated Dibenzofurans: A broader class of compounds containing multiple bromine atoms attached to the dibenzofuran structure.
Uniqueness
1,3,4,6,7,8-Hexabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its distinct structure makes it a valuable compound for studying the effects of bromination on dibenzofuran derivatives.
Properties
CAS No. |
617708-27-7 |
|---|---|
Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,3,4,6,7,8-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-6(15)9(17)12-7(4)3-1-5(14)8(16)10(18)11(3)19-12/h1-2H |
InChI Key |
HPZIYTSBNUYJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=C(C(=C(C=C3Br)Br)Br)OC2=C(C(=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















